molecular formula C6H5ClOS B3428235 5-Chloro-4-methylthiophene-2-carbaldehyde CAS No. 65782-04-9

5-Chloro-4-methylthiophene-2-carbaldehyde

Cat. No.: B3428235
CAS No.: 65782-04-9
M. Wt: 160.62 g/mol
InChI Key: XYJKBLZSWUYADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-methylthiophene-2-carbaldehyde is a thiophene derivative with a molecular formula of C6H5ClOS Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis

Synthetic Routes and Reaction Conditions:

    Halogenation of Thiophene: The synthesis of this compound can begin with the halogenation of thiophene

    Formylation: The formylation of the chlorinated thiophene derivative can be achieved using the Vilsmeier-Haack reaction. This reaction involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position on the thiophene ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the formyl group can lead to the formation of alcohols. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: NaOCH3, KOtBu

Major Products:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

5-Chloro-4-methylthiophene-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.

    Biology: Thiophene derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-Chloro-4-methylthiophene-2-carbaldehyde is largely dependent on its chemical structure and the functional groups present. The chlorine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological targets. In medicinal chemistry, the compound’s mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    5-Chloro-2-thiophenecarboxaldehyde: Similar in structure but lacks the methyl group at the 4-position.

    4-Methylthiophene-2-carboxaldehyde: Similar but lacks the chlorine atom at the 5-position.

    5-Methyl-2-thiophenecarboxaldehyde: Similar but lacks the chlorine atom and has a methyl group at the 5-position instead of the 4-position.

Uniqueness: 5-Chloro-4-methylthiophene-2-carbaldehyde is unique due to the presence of both a chlorine atom and a formyl group on the thiophene ring

Properties

IUPAC Name

5-chloro-4-methylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-2-5(3-8)9-6(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJKBLZSWUYADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65782-04-9
Record name 5-chloro-4-methylthiophene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-methylthiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-methylthiophene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Chloro-4-methylthiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Chloro-4-methylthiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Chloro-4-methylthiophene-2-carbaldehyde
Reactant of Route 6
5-Chloro-4-methylthiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.